REACTION_CXSMILES
|
[CH3:1][NH:2][NH2:3].O.[CH2:5]([O:7][C:8](=[O:19])/[C:9](=[CH:15]\OCC)/[C:10](=O)[CH:11]([F:13])[F:12])[CH3:6]>C1(C)C(C)=CC=CC=1>[F:12][CH:11]([F:13])[C:10]1[C:9]([C:8]([O:7][CH2:5][CH3:6])=[O:19])=[CH:15][N:2]([CH3:1])[N:3]=1
|
Name
|
solution
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methylhydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(\C(\C(C(F)F)=O)=C/OCC)=O
|
Name
|
methylhydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The phases of the reaction mass were separated
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
FC(C1=NN(C=C1C(=O)OCC)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |